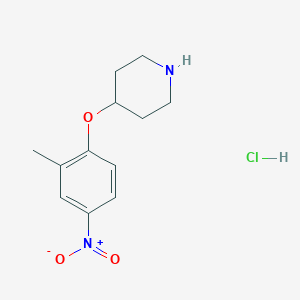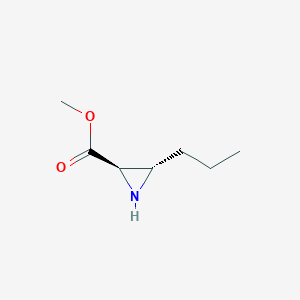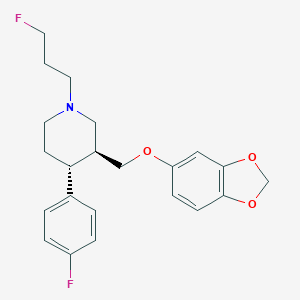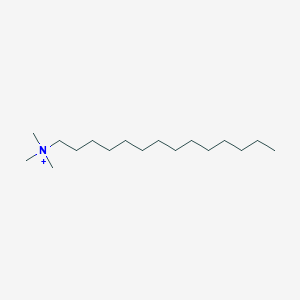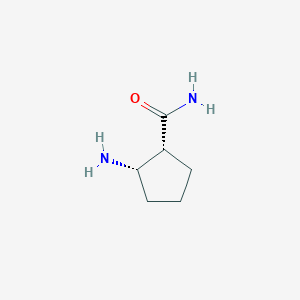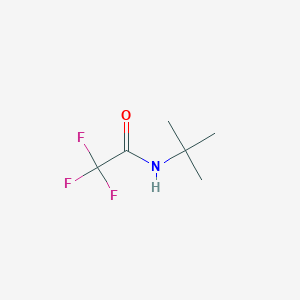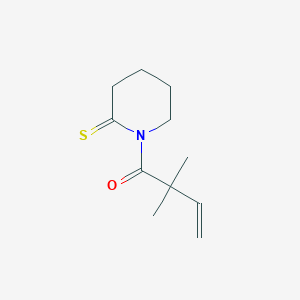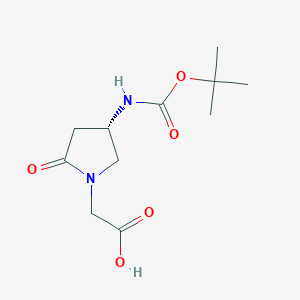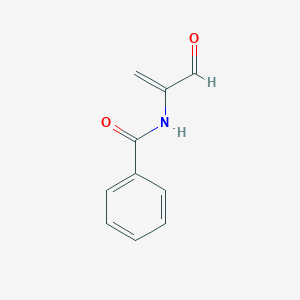
N-(3-Oxoprop-1-en-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Oxoprop-1-en-2-yl)benzamide, also known as OPB-9195, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This molecule belongs to the class of benzamides and is known for its ability to modulate certain biochemical and physiological processes in the body.
Mécanisme D'action
The mechanism of action of N-(3-Oxoprop-1-en-2-yl)benzamide involves its ability to modulate certain biochemical and physiological processes in the body. It has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. It has also been found to inhibit the activity of certain proteins such as heat shock protein 90 (Hsp90), which is involved in the growth and survival of cancer cells.
Effets Biochimiques Et Physiologiques
N-(3-Oxoprop-1-en-2-yl)benzamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth and induce apoptosis, and inhibit the replication of certain viruses. It has also been found to have neuroprotective effects and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-Oxoprop-1-en-2-yl)benzamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. It also has a relatively low molecular weight, which makes it easy to handle and study. However, one limitation is that it has not been extensively studied in humans, which means that its safety and efficacy in humans is not yet fully understood.
Orientations Futures
There are several future directions for the study of N-(3-Oxoprop-1-en-2-yl)benzamide. One direction is to continue to study its potential therapeutic applications in the treatment of HCV infections. Another direction is to study its potential use in the treatment of other viral infections, such as COVID-19. Additionally, further research is needed to understand its safety and efficacy in humans, as well as its potential use in combination with other drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-(3-Oxoprop-1-en-2-yl)benzamide involves the reaction between 3-oxopropenal and aniline. The reaction is carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The resulting product is then purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
N-(3-Oxoprop-1-en-2-yl)benzamide has been studied for its potential therapeutic applications in various fields of research. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. In particular, it has been studied for its potential use in the treatment of hepatitis C virus (HCV) infections. Studies have shown that N-(3-Oxoprop-1-en-2-yl)benzamide inhibits the replication of HCV by targeting the viral RNA polymerase.
Propriétés
Numéro CAS |
138625-62-4 |
|---|---|
Nom du produit |
N-(3-Oxoprop-1-en-2-yl)benzamide |
Formule moléculaire |
C10H9NO2 |
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
N-(3-oxoprop-1-en-2-yl)benzamide |
InChI |
InChI=1S/C10H9NO2/c1-8(7-12)11-10(13)9-5-3-2-4-6-9/h2-7H,1H2,(H,11,13) |
Clé InChI |
ZYILGJROOJFVPO-UHFFFAOYSA-N |
SMILES |
C=C(C=O)NC(=O)C1=CC=CC=C1 |
SMILES canonique |
C=C(C=O)NC(=O)C1=CC=CC=C1 |
Synonymes |
Benzamide, N-(1-formylethenyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione](/img/structure/B159611.png)
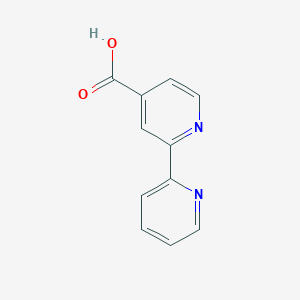
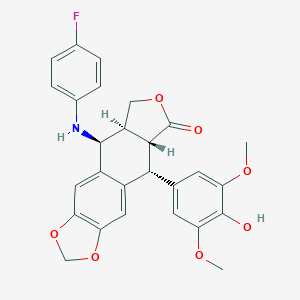

![1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid](/img/structure/B159615.png)
